A Comprehensive Technical Guide to Fmoc-N-Me-Asp(OAll)-OH for Advanced Research
A Comprehensive Technical Guide to Fmoc-N-Me-Asp(OAll)-OH for Advanced Research
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-N-Me-Asp(OAll)-OH, a crucial building block for researchers and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores the significance of N-methylated aspartic acid residues in biological signaling pathways.
Physicochemical Properties of Fmoc-N-Me-Asp(OAll)-OH
Fmoc-N-Me-Asp(OAll)-OH is a protected amino acid derivative used in the synthesis of peptides with unique structural and functional properties. The N-methylation of the peptide backbone can enhance proteolytic stability, and the allyl protecting group on the side chain offers a distinct deprotection strategy orthogonal to the more common acid-labile protecting groups.
| Property | Value |
| Molecular Weight | 409.43 g/mol |
| Molecular Formula | C23H23NO6 |
| CAS Number | 2298323-86-9 |
Experimental Protocols
Synthesis of Fmoc-N-Me-Asp(OAll)-OH
The synthesis of Fmoc-N-Me-Asp(OAll)-OH can be achieved through a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This method offers high yield and purity.[1]
Materials:
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Fmoc-Asp(OAll)-OH
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2-Chlorotrityl chloride (2-CTC) resin
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Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIEA)
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Dimethyl sulfate or Methyl iodide
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Piperidine
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Trifluoroacetic acid (TFA)
Procedure:
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Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Asp(OAll)-OH in DCM and add it to the resin, followed by the addition of DIEA. Allow the reaction to proceed for 2 hours to attach the amino acid to the resin.
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Fmoc Deprotection: Wash the resin and then treat it with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the alpha-amine.
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N-Methylation: The exposed secondary amine is then methylated. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. The reaction progress can be monitored by HPLC.[1]
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Cleavage from Resin: After methylation, the N-methylated amino acid is cleaved from the 2-CTC resin using a mild solution of TFA in DCM.
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Purification: The cleaved product is then purified using standard chromatographic techniques to yield pure Fmoc-N-Me-Asp(OAll)-OH.
Incorporation of Fmoc-N-Me-Asp(OAll)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol can be adapted for the incorporation of Fmoc-N-Me-Asp(OAll)-OH.
General SPPS Cycle:
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Resin Preparation: Start with a suitable resin, such as Rink amide or Wang resin, depending on the desired C-terminus of the peptide.[2]
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[2]
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Amino Acid Coupling: Activate the incoming Fmoc-N-Me-Asp(OAll)-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like DMF. Add this activated amino acid to the resin to form the peptide bond.
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Washing: Thoroughly wash the resin to remove any unreacted reagents.
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Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Allyl Group Deprotection:
The allyl (OAll) protecting group on the aspartic acid side chain is stable to the conditions of Fmoc-SPPS. It can be selectively removed at the end of the synthesis using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger like phenylsilane. This orthogonality allows for selective modification of the aspartic acid side chain while the rest of the peptide remains protected.
Biological Significance of N-Methylated Aspartate
N-methylated aspartic acid residues are of significant interest in neuroscience and pharmacology due to their relationship with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4]
NMDA Receptor Signaling Pathway
The NMDA receptor is unique in that its activation requires both the binding of a ligand (glutamate and a co-agonist like glycine or D-serine) and depolarization of the postsynaptic membrane to relieve a magnesium ion block.[4] Upon activation, the channel opens, allowing the influx of calcium ions, which triggers a cascade of downstream signaling events.
Caption: Simplified NMDA Receptor Signaling Pathway.
The incorporation of N-methyl-aspartate into peptides can be a strategy to design potent and selective ligands for the NMDA receptor, potentially leading to novel therapeutics for neurological disorders.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating Fmoc-N-Me-Asp(OAll)-OH.
